8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
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Overview
Description
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring attached to a purine core, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core is then functionalized with a piperazine moiety through a series of reactions, including alkylation and reductive amination. Common reagents used in these reactions include sodium cyanoborohydride and various alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been shown to interact with muscarinic acetylcholine receptors, influencing smooth muscle contractility .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another piperazine derivative with similar structural features.
8-[(4-Benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one: A compound with a similar piperazine moiety but different core structure.
Uniqueness
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione is unique due to its specific combination of a purine core and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-4-10-28-18(23-20-19(28)21(29)25(3)22(30)24(20)2)16-27-13-11-26(12-14-27)15-17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYHADGRJMVWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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